molecular formula C18H15NO4 B2458050 Ethyl 3-benzamido-1-benzofuran-2-carboxylate CAS No. 67138-51-6

Ethyl 3-benzamido-1-benzofuran-2-carboxylate

Cat. No.: B2458050
CAS No.: 67138-51-6
M. Wt: 309.321
InChI Key: HHOMHBWLWHPGLQ-UHFFFAOYSA-N
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Description

Ethyl 3-benzamido-1-benzofuran-2-carboxylate is a synthetic organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Mechanism of Action

Target of Action

Benzofuran compounds, which this molecule is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function or structure . The specific interactions and resulting changes would depend on the exact nature of the target and the context in which the compound is acting.

Biochemical Pathways

Given the broad range of biological activities associated with benzofuran compounds, it is likely that multiple pathways are affected . These could potentially include pathways related to cell growth and proliferation (in the case of anti-tumor activity), bacterial growth (in the case of antibacterial activity), oxidative stress responses (in the case of anti-oxidative activity), and viral replication (in the case of anti-viral activity).

Result of Action

The molecular and cellular effects of Ethyl 3-benzamido-1-benzofuran-2-carboxylate’s action would depend on its specific targets and mode of action. Given the range of biological activities associated with benzofuran compounds, these effects could potentially include inhibition of cell growth or proliferation, inhibition of bacterial growth, reduction of oxidative stress, and inhibition of viral replication .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by a variety of environmental factors. These could include factors such as pH, temperature, and the presence of other molecules or ions that could interact with the compound. The compound’s storage temperature is recommended to be 2-8°C , suggesting that it may be sensitive to higher temperatures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-benzamido-1-benzofuran-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production cost and environmental impact .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 3-benzamido-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-2-22-18(21)16-15(13-10-6-7-11-14(13)23-16)19-17(20)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOMHBWLWHPGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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